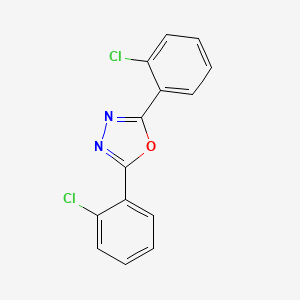

2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole

Description

Historical Context and Evolution of 1,3,4-Oxadiazole (B1194373) Research

The study of 1,3,4-oxadiazoles has a rich history, with the synthesis and investigation of their derivatives accelerating significantly over the past few decades. nih.govrroij.com Initially, research focused on the fundamental synthesis and characterization of the oxadiazole ring. nih.gov Over time, the discovery of potent biological activities in compounds containing this scaffold propelled further exploration. rroij.commdpi.comjchemrev.com Molecules incorporating the 1,3,4-oxadiazole core have been found to possess antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive properties, among others. nih.govrroij.commdpi.comjchemrev.comtandfonline.com This has led to the development of numerous synthetic methodologies to create diverse libraries of 1,3,4-oxadiazole derivatives for pharmacological screening. nih.govtandfonline.comglobalresearchonline.net The versatility of this heterocyclic system continues to make it a focal point of contemporary chemical and medical research. mdpi.comeurekaselect.com

Importance of Halogenated Phenyl Substituents in Heterocyclic Compounds

The introduction of halogen atoms, such as chlorine, onto phenyl rings attached to heterocyclic structures is a common and impactful strategy in medicinal chemistry. researchgate.nettutorchase.com Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, which affects how a drug is absorbed, distributed, metabolized, and excreted. tutorchase.com The presence of electronegative groups like chlorine on a phenyl ring can enhance the antimicrobial activities of the parent compound. nih.gov Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug to its biological target. frontiersin.orgacs.org This ability to modulate both pharmacokinetic and pharmacodynamic properties makes halogenated phenyl substituents a valuable tool in the design of new therapeutic agents. researchgate.nettutorchase.com

Overview of Current Research Landscape Pertaining to 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole and Related Structures

Current research on 2,5-disubstituted-1,3,4-oxadiazoles is vibrant and multifaceted, exploring their potential in various fields. A significant area of investigation is their pharmacological activity. Studies have shown that compounds with substituted phenyl rings at the 2 and 5 positions of the 1,3,4-oxadiazole core exhibit notable antimicrobial and antifungal effects. nih.govmdpi.com For instance, the substitution of a chlorine group on the phenyl ring has been shown to result in reasonable antifungal activity. nih.gov Beyond their biological applications, certain 2,5-bis(aryl)-1,3,4-oxadiazole derivatives are being explored for their optical properties, with potential uses in organic light-emitting diodes (OLEDs) and other optical materials. tubitak.gov.trtubitak.gov.trresearchgate.net The synthesis of both symmetrical and asymmetrical 2,5-diaryl-1,3,4-oxadiazoles is a continuous area of development, with researchers seeking more efficient and versatile synthetic routes. nih.govbeilstein-journals.org

Scope and Research Objectives

This article aims to provide a focused and detailed examination of the chemical compound this compound. The primary objectives are to:

Detail the synthetic methodologies for preparing 2,5-disubstituted-1,3,4-oxadiazoles, with a focus on routes applicable to the title compound.

Present a comprehensive characterization of this compound, including its spectroscopic, thermal, and electrochemical properties, supported by interactive data tables.

Summarize the reported pharmacological and biological activities of this specific compound and its closely related analogs, with an emphasis on in-vitro and in-vivo studies.

Compile a reference table of all chemical compounds mentioned throughout the article.

This review will strictly adhere to the outlined scope, providing a scientifically rigorous and authoritative resource on this compound.

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRVKBPHIYZIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353865 | |

| Record name | 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2492-02-6 | |

| Record name | 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and versatile method involves the cyclization of diacylhydrazines, which are typically formed from the reaction of an acid hydrazide with an acyl chloride or a carboxylic acid. nih.govglobalresearchonline.net

A general and widely used procedure for synthesizing symmetrical 2,5-disubstituted-1,3,4-oxadiazoles involves the reaction of an aromatic acid with hydrazine (B178648) hydrate (B1144303), often catalyzed by an acid, to form a diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a variety of reagents to yield the desired 1,3,4-oxadiazole (B1194373). tubitak.gov.trtubitak.gov.tr

For the specific synthesis of 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole, a common route would involve the following steps:

Reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form N,N'-bis(2-chlorobenzoyl)hydrazine.

Cyclodehydration of the resulting diacylhydrazine using a dehydrating agent such as phosphoryl chloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂) to yield this compound. nih.govnih.gov

An alternative one-pot synthesis might involve reacting 2-chlorobenzoic acid directly with hydrazine hydrate in the presence of a strong dehydrating agent like PPA. tubitak.gov.tr

Advanced Spectroscopic and Structural Elucidation Techniques for 2,5 Bis 2 Chlorophenyl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole is characterized by signals corresponding to the protons on the two equivalent 2-chlorophenyl rings. Due to the molecule's symmetry, the four protons on each aromatic ring are chemically distinct, leading to a complex multiplet pattern in the aromatic region of the spectrum, typically observed between δ 7.0 and 8.5 ppm.

The proton ortho to the chlorine atom and meta to the oxadiazole ring, and the proton ortho to the oxadiazole ring and meta to the chlorine atom, are expected to show doublet of doublets or multiplet signals due to coupling with adjacent protons. The chemical shifts are influenced by the electron-withdrawing effects of both the chlorine atom and the 1,3,4-oxadiazole (B1194373) ring. The proton closest to the oxadiazole ring is likely to be the most deshielded and appear at the highest chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: The exact chemical shifts and coupling constants would require experimental determination.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbon atoms of the oxadiazole ring and the 2-chlorophenyl rings.

The two equivalent carbons of the oxadiazole ring (C2 and C5) are expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-165 ppm, due to their attachment to two electronegative heteroatoms (nitrogen and oxygen). The carbon atoms of the phenyl rings will appear in the aromatic region (δ 120-140 ppm). The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the oxadiazole ring (C-oxadiazole) will have characteristic chemical shifts influenced by these substituents. The symmetry of the molecule results in a reduced number of signals, with six distinct signals anticipated for the twelve carbons of the two phenyl rings and one signal for the two equivalent carbons of the oxadiazole ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxadiazole) | 162.0 - 165.0 |

| C-Cl (Aromatic) | 132.0 - 135.0 |

| C-H (Aromatic) | 125.0 - 132.0 |

Note: These are predicted chemical shift ranges and would need to be confirmed by experimental data.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the chlorophenyl rings, helping to trace the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons (C-Cl and C-oxadiazole) by observing their correlations with nearby protons. It would also confirm the connection of the phenyl rings to the oxadiazole core through correlations between the oxadiazole carbons and the ortho protons of the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₁₄H₈Cl₂N₂O. sigmaaldrich.com The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with a ratio of approximately 9:6:1, which is a clear indicator of a dichlorinated compound.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₈Cl₂N₂O |

| Theoretical Exact Mass [M]⁺ (for ³⁵Cl) | 290.0014 |

| Theoretical Exact Mass [M+2]⁺ (for ³⁵Cl, ³⁷Cl) | 291.9984 |

Note: Experimental HRMS data would be expected to match these theoretical values to within a few parts per million (ppm), thus confirming the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner, providing a "fingerprint" that can aid in structural elucidation. The fragmentation of this compound would likely proceed through several key pathways.

A primary fragmentation would involve the cleavage of the 1,3,4-oxadiazole ring. Another common fragmentation pathway would be the loss of a chlorine atom from the molecular ion. The most abundant fragment ions would likely correspond to the 2-chlorobenzoyl cation and the 2-chlorophenyl cation.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Formula |

|---|---|---|

| 290/292/294 | Molecular Ion [M]⁺ | [C₁₄H₈Cl₂N₂O]⁺ |

| 139/141 | 2-Chlorobenzoyl cation | [C₇H₄ClO]⁺ |

| 111/113 | 2-Chlorophenyl cation | [C₆H₄Cl]⁺ |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

LC-MS for Purity and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for confirming the molecular weight of this compound and assessing its purity.

In a typical LC-MS analysis, a solution of the compound is injected into a high-performance liquid chromatography (HPLC) system. The compound travels through a column packed with a stationary phase, and a liquid mobile phase carries it along. For 2,5-disubstituted-1,3,4-oxadiazoles, a common choice is a reverse-phase column, such as an Atlantis C18 column. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve ionization. sielc.com

As the compound elutes from the HPLC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a frequently used technique for oxadiazole derivatives as it is a soft ionization method that typically leaves the molecule intact. nih.gov The mass spectrometer then separates the ionized molecules based on their mass-to-charge ratio (m/z).

For this compound, the expected molecular weight is approximately 305.15 g/mol . The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 306.16. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern would also be observed, with additional peaks at [M+2+H]⁺ and [M+4+H]⁺, confirming the presence of two chlorine atoms. The relative purity of the compound can be determined from the chromatogram by comparing the area of the main peak to the areas of any impurity peaks.

Table 1: Representative LC-MS Parameters for Analysis of 2,5-Diaryl-1,3,4-Oxadiazoles

| Parameter | Typical Value |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reverse Phase (e.g., C18, 50 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile/Water gradient sielc.com |

| Flow Rate | 0.5 - 1.2 mL/min nih.gov |

| Ionization Source | Electrospray Ionization (ESI) nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Positive Ion Mode |

| Expected m/z | ~306 [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. While the exact spectrum for this compound is not publicly available, data from the closely related 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole (B1619645) can be used for comparison. nist.gov The key absorptions expected for this compound include:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond within the oxadiazole ring is expected to show a strong absorption in the region of 1610-1650 cm⁻¹.

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds in the phenyl rings will produce several peaks in the 1450-1600 cm⁻¹ range.

C-O-C Stretch: The ether-like carbon-oxygen-carbon single bond stretch of the oxadiazole ring typically appears in the 1020-1070 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bond will give rise to a strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

The absence of certain peaks, such as a broad O-H stretch around 3300 cm⁻¹ or a C=O stretch around 1700 cm⁻¹, would confirm the successful formation of the oxadiazole ring from its precursors.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| C=N Stretch (Oxadiazole Ring) | 1610 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (Oxadiazole Ring) | 1020 - 1070 |

X-ray Crystallography for Solid-State Structural Determination

For 2,5-diaryl-1,3,4-oxadiazole derivatives, single-crystal X-ray diffraction studies have revealed important structural features. researchgate.netresearchgate.net Typically, these molecules are found to be nearly planar, which allows for effective π-conjugation across the aromatic and heterocyclic rings. researchgate.net The crystal structures of these compounds often exhibit stacking of the planar molecules. researchgate.net

In the case of this compound, obtaining a single crystal suitable for X-ray analysis would allow for the determination of its crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. researchgate.netresearchgate.net Key structural parameters that would be elucidated include the bond lengths within the oxadiazole ring, the C-Cl bond lengths, and the torsion angles between the phenyl rings and the central oxadiazole ring. These torsion angles are particularly important as they define the degree of planarity of the molecule. The presence of the chlorine atoms at the ortho positions of the phenyl rings may induce some steric hindrance, potentially leading to a more twisted conformation compared to unsubstituted analogues.

Table 3: Illustrative X-ray Crystallographic Data for a 2,5-Diaryl-1,3,4-oxadiazole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | C2/c or P-1 researchgate.net |

| a (Å) | 7.3908 researchgate.net |

| b (Å) | 8.7992 researchgate.net |

| c (Å) | 12.036 researchgate.net |

| α (°) | 77.04 researchgate.net |

| β (°) | 89.29 researchgate.net |

| γ (°) | 87.58 researchgate.net |

| Molecular Conformation | Approximately coplanar aromatic rings researchgate.net |

Chromatographic Methods for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to separate the target compound from any starting materials, by-products, or other impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. nih.gov A small spot of the compound solution is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus the mobile phase. The purity can be qualitatively assessed by the number of spots observed after visualization, which is often done under UV light for aromatic compounds like this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) provides a more quantitative and accurate assessment of purity. As described in the LC-MS section, the compound is passed through a column under high pressure. A detector, commonly a UV-Vis detector, measures the absorbance of the eluent at a specific wavelength. The output is a chromatogram showing peaks that correspond to the different components of the sample. The purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. For 2,5-diaryl-1,3,4-oxadiazoles, reverse-phase HPLC methods are common, using mobile phases such as acetonitrile and water. sielc.comsielc.com

Table 4: Representative Chromatographic Conditions for Purity Assessment

| Technique | Stationary Phase | Mobile Phase Example | Detection |

|---|---|---|---|

| TLC | Silica gel 60 F254 nih.gov | Ethyl Acetate / Hexane mixtures | UV light (254 nm) nih.gov |

| HPLC | C18 Reverse-Phase sielc.com | Acetonitrile / Water sielc.com | UV-Vis Detector |

Theoretical and Computational Investigations of 2,5 Bis 2 Chlorophenyl 1,3,4 Oxadiazole

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural characteristics of molecules. For 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole, DFT studies provide insights into its electronic architecture, molecular orbitals, and electrostatic potential.

Computational studies on analogous compounds, such as 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole, have shown that the molecule adopts a largely planar conformation, which facilitates π-conjugation across the structure. researchgate.net This planarity is crucial for its electronic properties. The dihedral angles between the central oxadiazole ring and the phenyl rings are key parameters in determining the extent of this conjugation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions.

For 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. In the case of this compound, the HOMO is expected to have significant contributions from the phenyl rings, while the LUMO would be centered on the oxadiazole core.

Studies on similar 2,5-diaryl-1,3,4-oxadiazoles have provided data on their HOMO-LUMO energies. For instance, the calculated HOMO and LUMO energies for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, were found to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.comkbhgroup.in This relatively large energy gap suggests good kinetic stability. ajchem-a.comkbhgroup.in

Table 1: Frontier Molecular Orbital Energies of a Related Oxadiazole Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com, kbhgroup.in |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the oxadiazole ring, indicating their nucleophilic character. researchgate.net Conversely, the hydrogen atoms of the phenyl rings would exhibit positive potential. The chlorine atoms, with their high electronegativity, would also contribute to regions of negative potential. Such maps are crucial for understanding intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. For a molecule like this compound, MD simulations can reveal the preferred rotational orientations of the phenyl rings relative to the central oxadiazole core.

Prediction of Reactivity and Stability Parameters

DFT calculations can be used to predict various global reactivity descriptors that provide a quantitative measure of a molecule's reactivity and stability. These parameters are derived from the HOMO and LUMO energies and include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2) : The ability of a molecule to attract electrons.

Chemical Hardness (η = (I - A) / 2) : A measure of resistance to change in electron distribution.

Chemical Softness (S = 1 / η) : The reciprocal of hardness, indicating higher reactivity.

Computational studies on various 1,3,4-oxadiazole derivatives have shown that substitution patterns significantly influence these parameters. For example, the introduction of electron-withdrawing or donating groups can alter the HOMO-LUMO gap and, consequently, the reactivity descriptors. mdpi.com

Table 2: Predicted Reactivity Descriptors for a Related Oxadiazole Derivative

| Parameter | Value (eV) | Reference |

|---|---|---|

| Ionization Potential (I) | 6.5743 | ajchem-a.com |

| Electron Affinity (A) | 2.0928 | ajchem-a.com |

| Electronegativity (χ) | 4.3335 | ajchem-a.com |

| Chemical Hardness (η) | 2.2407 | ajchem-a.com |

| Chemical Softness (S) | 0.4463 | ajchem-a.com |

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole

In Silico Ligand-Protein Interaction Modeling (excluding clinical relevance)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. While avoiding clinical relevance, this section focuses on the principles of how this compound might interact with a protein binding site based on its structural and electronic features.

The 1,3,4-oxadiazole scaffold is a known pharmacophore and can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.com The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, while the phenyl rings can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues of a protein. The chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction.

In silico docking studies on other chlorophenyl-substituted oxadiazole derivatives have demonstrated their potential to bind to various protein targets. pharmainfo.inneliti.com For instance, molecular docking of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase has been explored. pharmainfo.in These studies highlight the importance of the substitution pattern in determining the binding mode and affinity.

Table 3: Illustrative Molecular Docking Parameters of a Related Oxadiazole Derivative with a Protein Target

| Compound Series | Protein Target | Key Interacting Residues (Illustrative) | Interaction Types | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles | EGFR Tyrosine Kinase | Amino acids in the active site | Hydrogen bonding, Hydrophobic interactions | pharmainfo.in |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodology (non-clinical endpoint focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific non-clinical endpoint. For 2,5-disubstituted-1,3,4-oxadiazole derivatives, including structures related to this compound, various QSAR studies have been conducted to elucidate the key structural features influencing their activities. These studies primarily focus on biological activities such as antifungal, antibacterial, anticancer, and anti-inflammatory properties, which serve as non-clinical endpoints for drug design and development.

The general methodology involves the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model correlating the descriptors with the activity, and rigorous statistical validation of the model.

Detailed Research Findings

Several QSAR studies on 2,5-disubstituted-1,3,4-oxadiazoles have identified crucial descriptors that govern their biological activities. These descriptors can be broadly categorized into thermodynamic, electronic, and steric parameters.

For instance, a QSAR study on a series of 2,5-disubstituted-1,3,4-oxadiazoles with antifungal activity revealed the importance of thermodynamic and steric descriptors. ijrpc.com The developed model indicated that molar refractivity and the principal moment of inertia are significant for the antifungal action of these compounds. ijrpc.com Multiple linear regression (MLR) was employed to build the QSAR models, which were validated using the leave-one-out cross-validation method. ijrpc.com

Another study focusing on the anti-inflammatory and analgesic activities of 2,5-disubstituted-1,3,4-oxadiazole derivatives of diclofenac (B195802) and naproxen (B1676952) utilized Hologram QSAR (HQSAR) and Topomer QSAR. nih.gov The findings from this research highlighted that monosubstitution on the phenyl ring with electron-withdrawing groups like chloro (Cl) and nitro (NO2) or an electron-donating group like methoxy (B1213986) (OCH3) was favorable for both analgesic and anti-inflammatory activities. nih.gov

In the context of anticancer activity, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental. For a series of 1,2,4-oxadiazole (B8745197) derivatives, a 3D-QSAR study identified that steric and electrostatic interactions play a crucial role in their antiproliferative activity. ijpsdronline.com The contour maps generated from these analyses provide a visual representation of the regions around the molecule where steric bulk or specific electrostatic charges would enhance or diminish activity. researchgate.net Similarly, an integrative QSAR analysis of oxadiazole derivatives for anti-tubercular activity employed both 2D and 3D QSAR techniques, identifying key molecular determinants for their inhibitory action. manipal.edu

The statistical robustness of these models is a critical aspect of QSAR studies. The quality of a QSAR model is typically assessed by several statistical parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). High values for these parameters indicate a reliable and predictive model.

The following interactive data tables summarize the findings from various QSAR studies on oxadiazole derivatives, showcasing the methodologies and statistical validation of the developed models.

Table 1: Summary of QSAR Models for 2,5-Disubstituted-1,3,4-Oxadiazoles

| Activity | QSAR Method | Key Descriptors | r² | q² | pred_r² | Reference |

| Antifungal | MLR | Molar Refractivity, Principal Moment of Inertia | 0.826 | 0.70 | - | ijrpc.com |

| Anti-inflammatory & Analgesic | HQSAR, Topomer QSAR | Atomic Contributions | - | - | - | nih.gov |

| Anticancer (Antiproliferative) | 3D-QSAR (PLSR) | Steric and Electrostatic Fields | 0.8713 | 0.7445 | 0.8109 | ijpsdronline.com |

| Anti-tubercular | 2D & 3D QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Fields | 0.979 | 0.9558 | - | manipal.edu |

| Antileishmanial | 2D-QSAR (KPLS) | Molecular Fingerprints | 0.90 | 0.6107 | 0.82 | mdpi.com |

| Antimycobacterial | 3D-QSAR (kNN-MFA) | Steric and Electrostatic Fields | - | 0.5022 | 0.2898 | researchgate.net |

r² (Coefficient of determination), q² (Cross-validated correlation coefficient), pred_r² (Predictive correlation coefficient for the external test set), MLR (Multiple Linear Regression), HQSAR (Hologram QSAR), PLSR (Partial Least Squares Regression), CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis), KPLS (Kernel Partial Least Squares), kNN-MFA (k-Nearest Neighbor Molecular Field Analysis)

In Vitro Antimicrobial Efficacy Assessment

While the 1,3,4-oxadiazole scaffold is a subject of interest in the development of new antimicrobial agents, specific data on the in vitro efficacy of this compound is not extensively detailed in the currently available scientific literature. nih.gov

Comprehensive studies detailing the specific antibacterial spectrum and potency, including minimum inhibitory concentration (MIC) values, for this compound against a wide range of bacterial strains are not available in the reviewed literature. General studies on related compounds indicate that 2,5-disubstituted 1,3,4-oxadiazoles can be active against both Gram-positive and Gram-negative bacteria. nih.gov

Detailed research quantifying the in vitro antifungal spectrum and potency (MIC values) of this compound against various fungal pathogens has not been identified in the available scientific literature. However, it has been noted in broader studies that the substitution of a chlorine group on the phenyl ring of similar 1,3,4-oxadiazole derivatives can confer reasonable antifungal activity. nih.gov

Specific investigations into the mechanisms of microbial resistance to this compound are not described in the current body of scientific research.

Cytotoxicity Studies in Cell Lines (non-human, non-clinical interpretation)

The cytotoxic potential of this compound in non-human cell lines has not been specifically documented in the reviewed scientific literature. Compounds containing the 1,3,4-oxadiazole core are generally recognized for their potential cytotoxic activities. nih.gov

Based on the available information, no data table for the cytotoxicity of this compound can be generated at this time.

Enzymatic Inhibition Assays (e.g., HIV integrase inhibition, 5-lipoxygenase inhibition)

Specific data from enzymatic inhibition assays for this compound, including its effects on enzymes such as HIV integrase or 5-lipoxygenase, are not present in the currently available scientific literature.

Anti-inflammatory Response Investigations

While various 2,5-disubstituted 1,3,4-oxadiazoles have been investigated for their anti-inflammatory properties, specific studies detailing the anti-inflammatory response of this compound are not available in the reviewed literature. nih.govmdpi.comnih.gov

Based on the available information, no data table for the anti-inflammatory response of this compound can be generated at this time.

Receptor Binding Studies and Target Identification

Direct receptor binding studies and specific molecular target identification for this compound are not prominently documented in publicly accessible scientific literature. However, the 1,3,4-oxadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

Derivatives of 1,3,4-oxadiazole have been reported to exhibit inhibitory activity against several enzymes. For instance, some 2,5-disubstituted 1,3,4-oxadiazoles have been investigated as inhibitors of cyclooxygenase (COX), with some showing selectivity for the COX-2 isoform. researchgate.net This suggests a potential anti-inflammatory mechanism of action. Molecular docking studies on some derivatives have indicated interactions with the active sites of enzymes like thymidine (B127349) phosphorylase and pantothenate synthetase, suggesting these could be potential targets for anticancer and anti-mycobacterial activities, respectively. nih.govnih.gov

Furthermore, various substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their potential as inhibitors of enzymes such as monoamine oxidase (MAO), which is a target for antidepressants and neuroprotective agents. nih.gov Other studies have pointed towards the inhibition of enzymes like fatty acid amide hydrolase. nih.gov

It is important to note that the specific substitution pattern, in this case, the presence of two 2-chlorophenyl groups, would significantly influence the compound's electronic and steric properties, thereby determining its specific receptor binding profile and target affinity. Without dedicated studies on this compound, any discussion on its specific molecular targets remains speculative and based on the broader activities of the oxadiazole class.

Table 1: Potential Molecular Targets for 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

| Potential Target Enzyme | Associated Pharmacological Activity | Reference |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | researchgate.net |

| Thymidine Phosphorylase | Anticancer | nih.gov |

| Pantothenate Synthetase | Anti-mycobacterial | nih.govmsptm.org |

| Monoamine Oxidase (MAO) | Antidepressant, Neuroprotective | nih.gov |

| Fatty Acid Amide Hydrolase | Analgesic, Anti-inflammatory | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | ijpsjournal.com |

Investigation of Other Bioactive Properties (e.g., anti-tubercular, general pharmacological effects not specific to human outcomes)

The 1,3,4-oxadiazole nucleus is a common scaffold in compounds investigated for a wide array of bioactive properties. While specific data for this compound is limited, the general pharmacological effects of this class of compounds are well-documented.

Anti-tubercular Activity:

Several studies have highlighted the potential of 2,5-disubstituted-1,3,4-oxadiazoles as anti-tubercular agents. nih.govnih.govmsptm.org The oxadiazole ring is considered a bioisostere of the hydrazide moiety present in the first-line anti-TB drug, isoniazid. magtechjournal.com Research has shown that derivatives with various substitutions on the phenyl rings can exhibit significant activity against Mycobacterium tuberculosis. For example, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra, with some compounds showing promising minimum inhibitory concentrations (MIC). nih.govmsptm.org Docking studies have suggested that these compounds may act by inhibiting enzymes crucial for the mycobacterium's survival, such as pantothenate synthetase. nih.govmsptm.org The presence of halogen atoms, such as chlorine, on the phenyl rings can influence the lipophilicity and electronic properties of the molecule, which may enhance its anti-mycobacterial activity. mdpi.com

General Pharmacological Effects:

Beyond anti-tubercular activity, the 2,5-disubstituted-1,3,4-oxadiazole scaffold has been associated with a broad spectrum of pharmacological effects:

Antimicrobial and Antifungal Activity: Numerous studies have reported the antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives against a range of pathogens. mdpi.comresearchgate.netnih.gov The substitution pattern on the aryl rings plays a crucial role in determining the spectrum and potency of antimicrobial action. mdpi.comnih.gov Some derivatives have shown activity comparable to or even exceeding that of standard antibiotics. nih.gov

Anti-inflammatory and Analgesic Activity: As mentioned, the inhibition of COX enzymes is a potential mechanism for the anti-inflammatory effects of some oxadiazole derivatives. researchgate.net Several studies have reported the synthesis and evaluation of these compounds for their anti-inflammatory and analgesic properties in various preclinical models. ijpsjournal.comnih.gov

Anticonvulsant Activity: The central nervous system activity of 1,3,4-oxadiazoles has also been explored, with some derivatives showing promising anticonvulsant effects in experimental models. ptfarm.pl

Anticancer Activity: The antiproliferative properties of 2,5-disubstituted-1,3,4-oxadiazoles against various cancer cell lines have been a significant area of research. pensoft.net Inhibition of enzymes like thymidine phosphorylase and growth factor receptors such as EGFR are among the proposed mechanisms. nih.govijpsjournal.com

Table 2: Reported Bioactive Properties of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

| Bioactive Property | Investigated Models/Targets | Reference |

| Anti-tubercular | Mycobacterium tuberculosis, Mycobacterium smegmatis | nih.govnih.govmsptm.org |

| Antibacterial | Gram-positive and Gram-negative bacteria | mdpi.comresearchgate.netnih.gov |

| Antifungal | Candida albicans, Aspergillus niger | mdpi.comfrontiersin.org |

| Anti-inflammatory | Carrageenan-induced paw edema, COX enzyme inhibition | researchgate.netijpsjournal.comnih.gov |

| Analgesic | Acetic acid-induced writhing | researchgate.net |

| Anticonvulsant | Maximal electroshock test | ptfarm.pl |

| Anticancer | Various human cancer cell lines (e.g., MCF-7, A549) | pensoft.net |

Table of Compounds

Conventional Synthetic Routes

Conventional methods for synthesizing 2,5-diaryl-1,3,4-oxadiazoles typically involve the preparation and subsequent cyclization of precursor molecules. These routes are often characterized by the isolation of intermediates and the use of strong acids or dehydrating agents.

Cyclization Reactions of Acylhydrazides with Aroyl Chlorides

One of the most common pathways to unsymmetrical and symmetrical 2,5-disubstituted 1,3,4-oxadiazoles involves the acylation of an acylhydrazide with an aroyl chloride. nih.gov For the synthesis of the symmetrical this compound, the process would begin with the reaction of hydrazine hydrate with two equivalents of 2-chlorobenzoyl chloride or by first preparing 2-chlorobenzoic acid hydrazide and then reacting it with a second molecule of 2-chlorobenzoyl chloride. This reaction forms an N,N'-diacylhydrazine intermediate (specifically, N,N'-bis(2-chlorobenzoyl)hydrazine), which is then subjected to cyclodehydration to form the final oxadiazole ring. ijper.org

The initial acylation step is typically carried out in a suitable solvent like pyridine (B92270) or dimethylformamide (DMF), which can also act as a base to neutralize the hydrochloric acid byproduct. openmedicinalchemistryjournal.com

Dehydrative Cyclization Techniques

Dehydrative cyclization is a cornerstone of 1,3,4-oxadiazole synthesis, focusing on the removal of a water molecule from a suitable precursor, most commonly an N,N'-diacylhydrazine. biointerfaceresearch.com A wide array of dehydrating agents can be employed for this transformation, each with its own advantages regarding reaction conditions and efficiency.

Phosphoryl Chloride (POCl₃): This is one of the most frequently used and effective reagents for the cyclodehydration of N,N'-diacylhydrazines. nih.govmdpi.com The reaction typically involves heating the diacylhydrazine intermediate in an excess of phosphoryl chloride, which often serves as both the reagent and the solvent. nih.gov The reaction proceeds for several hours under reflux, and after completion, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. nih.gov This method is robust and generally provides good yields of the desired 2,5-disubstituted-1,3,4-oxadiazole. beilstein-journals.org

Acetic Anhydride ((CH₃CO)₂O): Acetic anhydride is another common reagent used for cyclization, particularly in the conversion of N-acylhydrazones. nih.govjournalagent.com When an N-acylhydrazone is heated under reflux with acetic anhydride, it undergoes cyclization to form a 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoline intermediate. journalagent.comnih.gov Subsequent elimination or oxidation can lead to the aromatic 1,3,4-oxadiazole.

Other dehydrating agents reported for this purpose include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and sulfuric acid (H₂SO₄). biointerfaceresearch.commdpi.com

Interactive Table: Comparison of Common Dehydrating Agents

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| Phosphoryl Chloride (POCl₃) | Reflux, neat or in solvent | High efficiency, widely applicable |

| Acetic Anhydride | Reflux | Readily available, effective for hydrazones |

| Polyphosphoric Acid (PPA) | High temperature (120-160°C) | Strong dehydrating agent |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Potent reagent |

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative pathway to 1,3,4-oxadiazoles, starting from N-acylhydrazones. These precursors are readily synthesized by condensing an acid hydrazide (e.g., 2-chlorobenzoic acid hydrazide) with an appropriate aldehyde (e.g., 2-chlorobenzaldehyde). The resulting N-acylhydrazone is then treated with an oxidizing agent to induce ring closure. biointerfaceresearch.comnih.gov

A classic example of such a system is the use of iodine in combination with mercuric oxide (HgO). journalagent.com The reaction is typically carried out in a suitable solvent like dry ether. The oxidizing agents facilitate the removal of two hydrogen atoms, leading directly to the formation of the aromatic 1,3,4-oxadiazole ring.

Other oxidizing agents that have been successfully employed for this transformation include:

Potassium permanganate (KMnO₄) biointerfaceresearch.com

Bromine in acetic acid nih.gov

Chloramine-T nih.govniscpr.res.in

Hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene datapdf.com

This method is particularly useful for synthesizing unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles.

Reactions Involving N,N′-Diacylhydrazines

The synthesis and subsequent cyclization of N,N'-diacylhydrazines is a central and highly versatile route to 2,5-disubstituted-1,3,4-oxadiazoles. biointerfaceresearch.comtandfonline.com For this compound, the key intermediate is N,N'-bis(2-chlorobenzoyl)hydrazine.

This intermediate can be prepared via several methods:

From Acid Chlorides: Reacting two equivalents of an aroyl chloride (2-chlorobenzoyl chloride) with one equivalent of hydrazine hydrate.

From an Acid Hydrazide and an Acid Chloride: Acylating an acid hydrazide (2-chlorobenzoic acid hydrazide) with an aroyl chloride (2-chlorobenzoyl chloride). ijper.org

Once the N,N'-diacylhydrazine is formed and isolated, it is subjected to cyclodehydration using one of the techniques described in section 2.1.2. The choice of dehydrating agent (e.g., POCl₃, SOCl₂, PPA) dictates the reaction conditions required to eliminate a molecule of water and form the stable five-membered oxadiazole ring. mdpi.com This two-step approach allows for the purification of the intermediate, which can lead to a purer final product.

Modern and Efficient Synthetic Approaches

To overcome some of the limitations of conventional methods, such as harsh reaction conditions and multiple steps, modern synthetic strategies focus on improving efficiency and atom economy.

One-Pot Synthetic Strategies

One-pot syntheses are highly advantageous as they combine multiple reaction steps into a single procedure without isolating intermediates, thereby saving time, solvents, and resources. researchgate.net Several one-pot protocols have been developed for 2,5-disubstituted-1,3,4-oxadiazoles.

A common one-pot approach involves the direct reaction of a carboxylic acid with an acid hydrazide in the presence of a dehydrating agent. nih.gov For the target molecule, 2-chlorobenzoic acid would be reacted with 2-chlorobenzoic acid hydrazide using a reagent like POCl₃. nih.gov This avoids the separate step of forming and isolating the N,N'-diacylhydrazine intermediate.

Other notable one-pot methods include:

Microwave-Assisted Synthesis: Condensing mono-arylhydrazides with acid chlorides under microwave heating can rapidly produce 2,5-disubstituted-1,3,4-oxadiazoles in excellent yields, often without the need for an additional acid catalyst or dehydrating agent. researchgate.net

Coupling Agent-Mediated Synthesis: Carboxylic acids and acid hydrazides can be converted to oxadiazoles (B1248032) using coupling agents like 1,1'-carbonyldiimidazole (CDI) followed by a dehydrating agent like triphenylphosphine in the same pot. nih.govresearchgate.net

Copper-Catalyzed Oxidative Synthesis: A protocol has been developed for synthesizing symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids via a copper-catalyzed dual oxidation process. researchgate.net

N-isocyaniminotriphenylphosphorane (NIITP) Method: Carboxylic acids can be reacted with NIITP and subsequently with aryl iodides in a one-pot, two-stage process to yield 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov

Interactive Table: Selected One-Pot Synthetic Strategies

| Reactants | Reagents/Conditions | Key Feature |

|---|---|---|

| Carboxylic Acid + Acid Hydrazide | POCl₃, Reflux | Direct conversion, avoids intermediate isolation. nih.gov |

| Mono-arylhydrazide + Acid Chloride | Microwave, HMPA solvent | Rapid, high yield, catalyst-free. researchgate.net |

| Carboxylic Acid + Acid Hydrazide | 1) CDI, 2) Ph₃P/CBr₄ | Mild conditions, uses coupling agents. researchgate.net |

| Arylacetic Acid + Hydrazide | Cu catalyst, O₂ atmosphere | Dual oxidation strategy. researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone in medicinal and synthetic chemistry for its ability to dramatically accelerate reaction rates, often reducing completion times from hours or days to mere minutes. mdpi.comnih.gov This technology offers significant advantages for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including enhanced yields and cleaner reaction profiles. researchgate.netwisdomlib.org

The application of microwave energy provides an alternative to conventional heating, utilizing the capacity of liquids or solids to convert electromagnetic energy into heat directly within the reaction vessel. researchgate.net This efficient and uniform heating minimizes side reactions and thermal decomposition of products.

A common microwave-assisted route involves the cyclization of N-acylhydrazones, which can be formed from the reaction of an acid hydrazide with an aldehyde. For instance, various N-acyl hydrazones can be subjected to oxidative cyclization using reagents like chloramine-T under microwave irradiation to yield the corresponding 1,3,4-oxadiazoles. jchemrev.com Another prevalent method is the reaction of aroyl hydrazides with aromatic carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under microwave conditions. researchgate.netniscpr.res.in

The benefits of this approach are clearly demonstrated when compared to conventional reflux methods. For the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles, microwave irradiation typically accomplishes the conversion in 6-15 minutes, whereas traditional heating requires 4-9 hours. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 2,5-Disubstituted-1,3,4-Oxadiazoles

| Substituent (R) | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) |

|---|---|---|---|---|

| o-NO₂C₆H₄ | 9 | 96 | 5 | 86 |

| o-BrC₆H₄ | 12 | 92 | 6 | 76 |

| m-BrC₆H₄ | 12 | 87 | 6 | 71 |

| p-BrC₆H₄ | 12 | 85 | 6 | 68 |

| CCl₃ | 6 | 91 | 4 | 76 |

Data sourced from a study on analogous compounds. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly integrated into the synthesis of heterocyclic compounds to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com The synthesis of this compound and its analogues has benefited from several greener approaches.

One prominent green strategy is the use of solvent-free reaction conditions . mdpi.com For example, a solid-phase synthesis involves grinding benzoyl hydrazones with an oxidant like diacetoxyiodobenzene at ambient temperature. researchgate.net This mechanochemical approach eliminates the need for organic solvents, which are often toxic and difficult to dispose of, and the reaction can be completed in as little as 5 to 10 minutes with excellent yields. researchgate.net

Microwave irradiation , as detailed in the previous section, is itself a key principle of green chemistry due to its remarkable energy efficiency and reduction in reaction times. wisdomlib.orgwjarr.com When combined with solvent-free conditions, the environmental benefits are compounded. For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by reacting acyl hydrazones with an oxidant on a silica (B1680970) gel support under microwave irradiation without any solvent. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This process involves the systematic evaluation of catalysts, solvents, reagents, temperature, and reaction time.

The choice of the cyclizing and dehydrating agent is a critical parameter. While phosphorus oxychloride (POCl₃) is widely used, other reagents such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and triflic anhydride have been successfully employed for the cyclodehydration of N,N'-diacylhydrazine precursors. researchgate.netmdpi.com The selection of the agent can influence reaction time, temperature, and the ease of product purification.

Solvent selection also plays a significant role. While greener methods aim for solvent-free conditions, many syntheses still rely on solvents to ensure homogeneity and facilitate heat transfer. Common solvents for oxadiazole synthesis include dichloromethane (DCM), dimethylformamide (DMF), and 1,4-dioxane. acs.orgacs.org Optimization studies have shown that changing the solvent can have a substantial effect on reaction conversion and yield. acs.org

Temperature is another key variable. In a one-pot protocol for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, increasing the reaction temperature from 50 °C to 80 °C resulted in a shift from 78% conversion to quantitative conversion of the starting material. acs.org

The choice of base and catalyst is also pivotal. In copper-catalyzed C-H arylation to form 2,5-disubstituted oxadiazoles, screening of catalyst loading and the amount of base (e.g., cesium carbonate) was necessary to achieve optimal yields. acs.org Similarly, for substitution reactions on pre-formed oxadiazole rings, the choice of base (e.g., sodium carbonate, triethylamine) and solvent (e.g., acetonitrile (B52724), diethyl ether) must be carefully optimized. nih.gov

Table 2: Optimization of a Substitution Reaction for an Oxadiazole Derivative

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Na₂CO₃ | Acetonitrile | 25 | 23 |

| 2 | Na₂CO₃ | Acetonitrile | 60 | 91 |

| 3 | TEA | Acetonitrile | 60 | 75 |

| 4 | Na₂CO₃ | Chloroform | 60 | 56 |

| 5 | Na₂CO₃ | Diethyl Ether | 35 | 41 |

Data adapted from an optimization study on an analogous reaction. nih.gov

Purification and Isolation Techniques for this compound

The final stage in the synthesis of this compound is its isolation from the reaction mixture and purification to remove unreacted starting materials, reagents, and byproducts. The specific techniques employed depend on the synthetic route and the physical properties of the target compound.

A common initial workup procedure involves quenching the reaction by pouring the mixture into crushed ice or ice-cold water . nih.gov This step serves to stop the reaction and often induces the precipitation of the crude solid product, as many 2,5-diaryl-1,3,4-oxadiazoles have low solubility in water.

The precipitated solid is then collected by filtration . The collected crude product is typically washed with water to remove any water-soluble impurities. In syntheses that use acidic reagents like POCl₃, a subsequent wash with a dilute basic solution, such as sodium bicarbonate (NaHCO₃), is often performed to neutralize and remove residual acid. nih.gov

For further purification, recrystallization is a widely used and effective method. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. Ethanol and methanol are frequently reported as effective solvents for the recrystallization of 2,5-disubstituted-1,3,4-oxadiazole derivatives. niscpr.res.innih.gov

If recrystallization does not yield a product of sufficient purity, column chromatography is employed. mdpi.comnih.gov This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel). The crude product is loaded onto the column and eluted with a suitable mobile phase, which is typically a mixture of organic solvents (e.g., chloroform:methanol or ethyl acetate:pentane). acs.orgnih.gov Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. More advanced, automated chromatography systems can also be integrated directly into a synthesis workflow, particularly in continuous flow setups. d-nb.info

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,5 Bis 2 Chlorophenyl 1,3,4 Oxadiazole Derivatives

Impact of Substituent Modifications on Bioactivity (non-clinical)

The biological activity of 2,5-disubstituted-1,3,4-oxadiazole derivatives is profoundly influenced by the nature and position of substituents on the phenyl rings. Research has demonstrated that these compounds exhibit a wide range of non-clinical bioactivities, including anticancer, antimicrobial, and insecticidal effects. mdpi.comijpsr.info

In the realm of anticancer research, derivatives of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole have been synthesized and evaluated for their in vitro activity against various cancer cell lines. For instance, a study revealed that 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (B326227) displayed a mean growth percent (GP) of 95.37, indicating moderate anticancer activity. mdpi.com Another series of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives also showed promising anti-proliferative activity against the MCF-7 breast cancer cell line. ijpsr.info

The antimicrobial properties of these derivatives are also significant. Studies have shown that the presence of electronegative groups like chlorine on the phenyl ring can enhance antimicrobial effects. nih.gov For example, 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole, a close analog of the title compound, has been reported to exhibit strong insecticidal activity against various pests, as well as antibacterial properties. mdpi.com This suggests that the number and position of chlorine atoms are critical determinants of bioactivity.

The following table summarizes the non-clinical bioactivity of some 2,5-disubstituted-1,3,4-oxadiazole derivatives with chlorophenyl substituents.

| Compound Name | Substituents | Bioactivity (non-clinical) | Reference |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 4-chlorophenyl at C2, 4-methoxyphenyl (B3050149) at C5 | Anticancer (Moderate) | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | 4-chlorophenyl at C5, various at C2 with a thione group | Anticancer (Anti-proliferative against MCF-7) | ijpsr.info |

| 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole | 2,4-dichlorophenyl at C2 and C5 | Insecticidal, Antibacterial | mdpi.com |

Role of Phenyl Ring Substituents (e.g., chlorine position) on Electronic and Steric Properties

The position of the chlorine atom on the phenyl rings of 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivatives plays a pivotal role in modulating their electronic and steric properties, which in turn dictates their biological activity. The ortho-chloro substitution in 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole introduces specific electronic and steric effects compared to its meta- or para-substituted counterparts.

Studies on related 2,5-diaryl-1,3,4-oxadiazoles have shown that electron-withdrawing groups on the aromatic rings can lead to more potent and selective inhibition of enzymes like COX-2. researchgate.net While direct studies on the electronic and steric effects of the ortho-chloro substituents of the title compound are limited, research on other halogenated derivatives provides valuable insights. For example, the inclusion of halogen atoms on the phenyl ring has been found to be favorable for the FAAH inhibitory activity of 3-phenyl-1,3,4-oxadiazol-2(3H)-ones. ijrpc.com However, a substitution at the ortho position of the 3-phenyl ring was not well-tolerated in that particular series, highlighting the sensitivity of bioactivity to substituent placement. ijrpc.com

Influence of Linker and Core Heterocycle Modifications

Modifications to the core 1,3,4-oxadiazole (B1194373) heterocycle or the introduction of linkers between the heterocyclic core and the phenyl rings can significantly alter the pharmacological profile of the resulting compounds. The 1,3,4-oxadiazole ring is considered a bioisostere for ester and amide groups and its presence can enhance metabolic stability and reduce lipophilicity. mdpi.com

While specific studies on linker modifications for this compound are not extensively documented, research on other bis-substituted heterocyclic compounds underscores the importance of the linker's nature. For instance, in a series of bispyridinium compounds, the size and rigidity of the linker were found to be closely related to their inhibitory potency against human choline (B1196258) kinase. nih.gov A rigid biphenyl (B1667301) linker yielded the most potent compounds in that study. nih.gov

Correlation between Molecular Structure and Observed Biological/Chemical Activities

A clear correlation exists between the molecular structure of 2,5-disubstituted-1,3,4-oxadiazole derivatives and their observed biological activities. The presence and nature of substituents on the phenyl rings are key determinants of potency and selectivity.

For instance, in a series of 2,5-diaryl-1,3,4-oxadiazoles evaluated as COX-2 inhibitors, it was found that substitution of the aromatic ring with electron-withdrawing groups, such as a methylsulfonyl moiety, led to more selective inhibition of COX-2. researchgate.net Conversely, electron-donating groups tended to diminish this effect. researchgate.net This highlights a direct link between the electronic properties of the substituents and the observed biological outcome.

In the context of anticancer activity, a study on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues revealed that the nature of the second aryl group significantly impacted their efficacy. The compound with a 4-methoxyphenyl group at the 5-position showed better activity against certain cancer cell lines compared to one with a 4-fluorophenyl group. mdpi.com This suggests that even subtle changes in the electronic nature of the substituent on one of the phenyl rings can modulate the anticancer profile.

The following table illustrates the correlation between structural features and biological activity in some chlorophenyl-containing oxadiazole derivatives.

| Structural Feature | Observed Biological/Chemical Activity | Reference |

| Electron-withdrawing groups (e.g., -SO2Me) on phenyl rings | Increased selective COX-2 inhibition | researchgate.net |

| 4-methoxyphenyl group at C5 (in 2-(4-chlorophenyl) series) | Moderate anticancer activity | mdpi.com |

| Thione group at C2 (in 5-(4-chlorophenyl) series) | Promising anti-proliferative activity | ijpsr.info |

| Dichloro-substitution on phenyl rings | Potent insecticidal and antibacterial activity | mdpi.com |

Development of SAR Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activities, enabling the predictive design of new, more potent derivatives. While specific QSAR models for this compound derivatives are not widely reported, studies on broader classes of 1,3,4-oxadiazoles have demonstrated the utility of this approach.

For example, a QSAR study was performed on a series of 2,5-disubstituted 1,3,4-oxadiazoles with antifungal activity. mdpi.com The developed model indicated that thermodynamic descriptors like molar refractivity and the principal moment of inertia play a crucial role in their antifungal action. mdpi.com Such models can guide the synthesis of new derivatives with potentially enhanced activity.

In another study, QSAR models were developed for a series of 1,3,4-oxadiazole derivatives as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), an important target in Alzheimer's disease research. These models, coupled with X-ray co-crystal structures, provided detailed insights into the binding modes of the inhibitors and helped in the design of highly selective and potent compounds.

Although a dedicated QSAR model for this compound derivatives is yet to be developed, the existing models for related oxadiazoles (B1248032) suggest that parameters describing molecular shape, electronic properties, and hydrophobicity would be critical for predicting their biological activities. The development of such a model would be a valuable step towards the rational design of novel therapeutic agents based on this scaffold.

Derivatization Strategies and Analogue Synthesis

Functionalization of the Oxadiazole Core

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient aromatic system, which makes direct electrophilic substitution on its carbon atoms challenging. chemicalbook.com Consequently, the primary strategy for functionalizing the oxadiazole core involves constructing the ring from previously modified precursors. This bottom-up approach provides a versatile platform for introducing a wide range of substituents at the 2 and 5 positions.

The most prevalent synthetic routes begin with acylhydrazides, which are then cyclized to form the oxadiazole ring. nih.govnih.gov Key methods include:

Dehydrative Cyclization of Diacylhydrazines: This classic method involves the reaction of two carboxylic acid derivatives (or one dicarboxylic acid) with hydrazine (B178648) to form a 1,2-diacylhydrazine intermediate. This intermediate is then cyclized using dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or strong acids. nih.govnih.gov

Oxidative Cyclization of Acylhydrazones: Acylhydrazones, formed by the condensation of an acylhydrazide and an aldehyde, can undergo oxidative cyclization to yield 2,5-disubstituted-1,3,4-oxadiazoles. openmedicinalchemistryjournal.comthieme-connect.com Various oxidizing agents, including Dess–Martin periodinane (DMP), N-chlorosuccinimide (NCS), and even metal catalysts like iron(III) bromide with hydrogen peroxide, have been successfully employed. openmedicinalchemistryjournal.comthieme-connect.com

Coupling and Cyclization Reactions: Modern synthetic methods have streamlined the process. For instance, carboxylic acids can be reacted with N-isocyaniminotriphenylphosphorane (NIITP) and subsequently coupled with aryl iodides in a one-pot reaction to form 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org Another approach involves a radical-promoted coupling of aryl tetrazoles with aldehydes. organic-chemistry.orgorganic-chemistry.org

While direct functionalization of a pre-formed 2,5-diaryl-1,3,4-oxadiazole is less common, recent advances in C-H activation chemistry are opening new avenues. researchgate.net Palladium-catalyzed direct arylation, for example, allows for the coupling of aryl halides directly onto the C-H bonds of a 2-aryl-1,3,4-oxadiazole, offering a powerful tool for late-stage functionalization. mdpi.com

Table 1: Key Synthetic Strategies for Functionalizing the 1,3,4-Oxadiazole Core

| Strategy | Key Reactants | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Dehydrative Cyclization | 1,2-Diacylhydrazines | POCl₃, SOCl₂, PPA | nih.govnih.gov |

| Oxidative Cyclization | Acylhydrazones | Dess–Martin periodinane, Chloramine-T, I₂, Fe(III)/H₂O₂ | nih.govopenmedicinalchemistryjournal.comthieme-connect.com |

| One-Pot Synthesis | Carboxylic Acids, Acylhydrazides, Aldehydes | HATU, TCCA, Burgess Reagent | openmedicinalchemistryjournal.comorganic-chemistry.org |

| Direct C-H Arylation | 2-Aryl-1,3,4-oxadiazole, Aryl Halides | Pd(OAc)₂, Cu(II)O nanoparticles, Ligands (e.g., XantPhos) | organic-chemistry.orgmdpi.com |

Modification of the Phenyl Rings

Modification of the two 2-chlorophenyl rings attached to the oxadiazole core offers a direct route to creating analogues of 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole. These modifications can be achieved either by using pre-substituted starting materials during synthesis or by performing reactions on the intact molecule.

Synthesis from Substituted Precursors: The most straightforward approach is to incorporate desired substituents onto the phenyl rings of the starting materials, such as substituted benzoic acids or benzaldehydes. nih.gov For example, reacting various substituted aryl hydrazides with 3,5-di-tert-butyl-4-hydroxybenzoic acid in the presence of phosphorus oxychloride yields a series of oxadiazoles (B1248032) with diverse functionalities on one of the phenyl rings. nih.gov This strategy allows for significant structural diversity.

Post-Synthesis Modification:

Electrophilic Aromatic Substitution: The phenyl rings of 2,5-diphenyl-1,3,4-oxadiazole (B188118) can undergo electrophilic substitution. Nitration, for instance, has been studied in detail. The reaction of 2,5-diphenyl-1,3,4-oxadiazole with nitric acid or mixed acids (HNO₃/H₂SO₄) leads to a mixture of nitro-substituted derivatives. rsc.org The conditions of the reaction influence the regioselectivity, with nitric acid alone favoring para-substitution, while mixed acids tend to produce meta-substituted products. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the phenyl rings. The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been applied to phenyl rings attached to heterocyclic cores. mdpi.comwikipedia.orglibretexts.org This allows for the introduction of alkyne-based linkers, which can be further functionalized to extend the molecule's conjugation or to attach other chemical moieties.

Table 2: Examples of Phenyl Ring Modifications in 2,5-Diaryl-1,3,4-oxadiazole Systems

| Reaction Type | Substrate Moiety | Reagents | Product Feature | Reference |

|---|---|---|---|---|

| Nitration | Phenyl Ring | HNO₃ / H₂SO₄ | Introduction of -NO₂ group | rsc.org |

| Sonogashira Coupling | Iodo-phenyl Ring | Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst | Attachment of an alkynyl group | mdpi.comnih.gov |

Synthesis of Bis-Oxadiazole Conjugates

Connecting two or more 1,3,4-oxadiazole units creates larger, often symmetrical, molecules known as bis-oxadiazoles. These compounds are of interest for their unique electronic and material properties. The synthesis of these conjugates typically involves building the molecule around a central linking unit.

A common synthetic pathway starts with a dicarboxylic acid, such as adipic acid or terephthalic acid. The general steps are as follows:

Formation of Dihydrazide: The dicarboxylic acid is converted into its corresponding diester, which is then reacted with hydrazine hydrate (B1144303) to form a dihydrazide. researchgate.net

Condensation: The dihydrazide is condensed with an appropriate aldehyde (often an aromatic aldehyde) to form a dihydrazone intermediate. researchgate.net

Oxidative Cyclization: The final step is the oxidative cyclization of the dihydrazone to yield the bis-1,3,4-oxadiazole. A common reagent for this transformation is chloramine-T. researchgate.net

The nature of the linker between the two oxadiazole rings can be varied by choosing different starting dicarboxylic acids, leading to conjugates with aliphatic or aromatic bridges. This modular approach allows for the synthesis of a wide range of bis-oxadiazole structures with tailored lengths and rigidities.

Table 3: Synthetic Route for Bis-1,3,4-Oxadiazoles

| Step | Reactants | Product | Typical Reagents |

|---|---|---|---|

| 1 | Dicarboxylic Acid Diester + Hydrazine Hydrate | Dihydrazide | Ethanol (solvent) |

| 2 | Dihydrazide + Aromatic Aldehyde | Dihydrazone | Ethanol, Acetic Acid (catalyst) |

| 3 | Dihydrazone | Bis-1,3,4-oxadiazole | Chloramine-T |

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. The 1,3,4-oxadiazole scaffold is a popular component in the design of such hybrid molecules due to its favorable metabolic stability and ability to participate in hydrogen bonding.

The general approach involves synthesizing the 1,3,4-oxadiazole core with a reactive functional group that allows for its conjugation to another bioactive moiety. For example, a 1,3,4-oxadiazole-2-thiol can be synthesized and then used as a platform for further reactions. The thiol group can be alkylated, for instance with propargyl bromide, to introduce an alkyne handle. nih.gov This terminal alkyne can then undergo reactions like the Mannich reaction or click chemistry to link the oxadiazole to other heterocyclic systems, such as piperazine or chalcone derivatives. nih.govnih.gov

This modular approach has led to the development of a wide range of oxadiazole-based hybrids, including:

Oxadiazole-Chalcone Hybrids: These molecules combine the structural features of 1,3,4-oxadiazoles and chalcones. nih.gov

Oxadiazole-Steroid Hybrids: Cholic acid has been hybridized with 1,3,4-oxadiazole to explore new antimicrobial agents. nih.gov

Oxadiazole-Heterocycle Hybrids: The oxadiazole ring has been linked to other important heterocycles like pyrrolidine and piperazine to enhance biological activities. nih.gov

The development of these hybrid molecules underscores the versatility of the 1,3,4-oxadiazole scaffold as a building block for creating complex and multifunctional chemical entities.

Potential Applications of 2,5 Bis 2 Chlorophenyl 1,3,4 Oxadiazole in Diverse Fields Excluding Pharmaceutical Dosage/safety and Clinical Trials

Agrochemical Research

The 1,3,4-oxadiazole (B1194373) moiety is a well-established pharmacophore in the development of new agrochemicals, with various derivatives demonstrating potent fungicidal and insecticidal activities. researchgate.netresearchgate.net This suggests that 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole could be a candidate for investigation in crop protection.